5-Bromo-2-(trifluoromethyl)benzyl acetate

Description

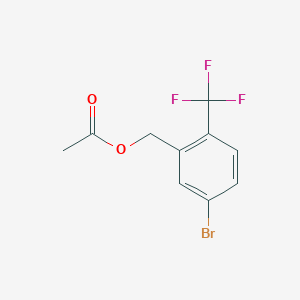

Structure

3D Structure

Properties

IUPAC Name |

[5-bromo-2-(trifluoromethyl)phenyl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O2/c1-6(15)16-5-7-4-8(11)2-3-9(7)10(12,13)14/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHHUQBKFVPPJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(C=CC(=C1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 5-Bromo-2-(trifluoromethyl)benzyl acetate

Executive Summary

5-Bromo-2-(trifluoromethyl)benzyl acetate is a specialized disubstituted benzene derivative utilized primarily as a high-value intermediate in medicinal chemistry and agrochemical synthesis. Characterized by the presence of an electron-withdrawing trifluoromethyl (

It allows researchers to introduce the pharmacologically privileged 2-(trifluoromethyl)benzyl motif while retaining an orthogonal reaction site (aryl bromide) for cross-coupling reactions. This guide details the physiochemical profile, synthetic pathways, and strategic applications of this compound in drug discovery workflows.

Chemical Identity & Physiochemical Profile[1]

This section consolidates the core metric data required for experimental planning.

| Property | Specification |

| IUPAC Name | [5-Bromo-2-(trifluoromethyl)phenyl]methyl acetate |

| CAS Number | 2149591-27-3 |

| Molecular Formula | |

| Molecular Weight | 297.07 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |

| Key Functional Groups | Aryl Bromide (C-5), Trifluoromethyl (C-2), Benzylic Acetate (C-1) |

| Electronic Character | Electron-deficient aromatic ring (due to |

Synthetic Routes & Process Chemistry

While often sourced commercially, the synthesis of 5-Bromo-2-(trifluoromethyl)benzyl acetate is frequently performed in-house to ensure high purity or to protect the precursor alcohol during multi-step sequences.

Primary Synthetic Workflow (Acetylation)

The most robust route involves the esterification of 5-Bromo-2-(trifluoromethyl)benzyl alcohol (CAS 244761-96-2) . This reaction is preferred due to the high commercial availability of the alcohol and the mild conditions required.

Mechanism: Nucleophilic acyl substitution. The benzylic hydroxyl group attacks the carbonyl carbon of the acetylating agent (Acetic Anhydride or Acetyl Chloride).

Protocol: Standard Acetylation

-

Charge: Dissolve 5-Bromo-2-(trifluoromethyl)benzyl alcohol (1.0 equiv) in Dichloromethane (DCM) [0.2 M].

-

Base: Add Pyridine (1.5 equiv) or Triethylamine (TEA) (1.5 equiv) and a catalytic amount of DMAP (0.05 equiv).

-

Addition: Cool to 0°C. Dropwise add Acetic Anhydride (

) (1.2 equiv). -

Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Quench with saturated

. Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine), then brine. -

Purification: Dry over

, concentrate. Purify via silica gel chromatography if necessary (often quantitative yield without chromatography).

Visualization of Synthetic Logic

The following diagram illustrates the synthesis and the strategic logic behind using the acetate as a "masked" alcohol.

Figure 1: Standard synthetic route from the commercially available benzyl alcohol.

Reactivity & Applications in Drug Discovery

The utility of 5-Bromo-2-(trifluoromethyl)benzyl acetate lies in its orthogonal reactivity . It possesses two distinct "handles" that can be manipulated independently.

The Aryl Bromide Handle (Suzuki-Miyaura Coupling)

The bromine at position 5 is electronically activated by the para-trifluoromethyl group, making it an excellent candidate for Palladium-catalyzed cross-coupling reactions.

-

Application: Synthesis of biaryl scaffolds.

-

Why Acetate? Using the acetate (vs. the free alcohol) prevents catalyst poisoning or side reactions involving the hydroxyl proton during sensitive couplings. The acetate group is generally stable to standard Suzuki conditions (Pd(dppf)Cl2,

, Dioxane/Water).

The Benzylic Acetate Handle

The acetate group serves as a "masked" benzylic electrophile or nucleophile precursor.

-

Hydrolysis: Quantitative conversion back to the alcohol using

in MeOH. -

Direct Substitution: In specific cases, the acetate can act as a leaving group in Ni-catalyzed benzylic substitution reactions, though conversion to a bromide or mesylate is more common for SN2 reactions.

Strategic Divergence Map

The diagram below details how this molecule serves as a hub for divergent synthesis.

Figure 2: Divergent synthetic pathways utilizing the orthogonal functional groups.

Handling, Stability, & Safety

Stability Profile

-

Hydrolytic Stability: The ester bond is susceptible to hydrolysis under strongly acidic or basic conditions. Store in a cool, dry environment to prevent degradation to the alcohol and acetic acid.

-

Thermal Stability: Generally stable at room temperature. Distillation should be performed under high vacuum to avoid thermal decomposition.

Safety Protocols (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood, as benzylic esters/halides can be lachrymators or potent irritants.

References

-

Sigma-Aldrich. Product Detail: 5-Bromo-2-(trifluoromethyl)benzyl acetate. Retrieved from

-

ChemicalBook. CAS Database: 5-Bromo-2-(trifluoromethyl)benzyl acetate Properties. Retrieved from

-

PubChem. Compound Summary: Benzyl Acetate Derivatives. (General reference for benzylic acetate reactivity). Retrieved from

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational text for Pathway A). Retrieved from

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(trifluoromethyl)benzyl Acetate

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-Bromo-2-(trifluoromethyl)benzyl acetate, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The document delineates a multi-step synthesis commencing from 2-(trifluoromethyl)benzyl alcohol. Key transformations, including electrophilic aromatic bromination and esterification, are discussed in detail. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering in-depth procedural details, mechanistic insights, and safety considerations.

Introduction

Chemical Profile

-

Chemical Name: 5-Bromo-2-(trifluoromethyl)benzyl acetate

-

Molecular Formula: C₁₀H₈BrF₃O₂[1]

-

Molecular Weight: 297.07 g/mol [1]

-

Appearance: Liquid[1]

-

Storage: Ambient Temperature[1]

Significance and Applications

5-Bromo-2-(trifluoromethyl)benzyl acetate is a valuable building block in organic synthesis. The presence of the trifluoromethyl group, a bromo substituent, and a benzyl acetate moiety provides multiple reactive sites for further chemical modifications. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug candidates. The bromo- and acetate- functionalities allow for the introduction of this scaffold into larger molecules through cross-coupling and substitution reactions, respectively. Consequently, this compound is of significant interest to researchers in medicinal chemistry and materials science.

Synthesis Overview

The synthesis of 5-Bromo-2-(trifluoromethyl)benzyl acetate can be efficiently achieved through a two-step process starting from the commercially available 2-(trifluoromethyl)benzyl alcohol. The first step involves the regioselective bromination of the aromatic ring, followed by the esterification of the benzylic alcohol to yield the final product. This guide will elaborate on the specifics of each of these synthetic steps.

Retrosynthetic Analysis and Pathway Design

A retrosynthetic analysis of 5-Bromo-2-(trifluoromethyl)benzyl acetate suggests a straightforward disconnection at the ester linkage, leading back to 5-Bromo-2-(trifluoromethyl)benzyl alcohol and an acetylating agent. The 5-Bromo-2-(trifluoromethyl)benzyl alcohol can be further disconnected at the C-Br bond, pointing to 2-(trifluoromethyl)benzyl alcohol as a suitable starting material.

The forward synthesis, therefore, involves:

-

Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the aromatic ring of 2-(trifluoromethyl)benzyl alcohol.

-

Esterification: Conversion of the resulting benzylic alcohol to the corresponding acetate ester.

Detailed Synthesis Protocol

Step 1: Synthesis of 5-Bromo-2-(trifluoromethyl)benzyl Alcohol

-

Reaction Principle and Mechanism: This transformation is an electrophilic aromatic substitution reaction. The trifluoromethyl group is a deactivating, meta-directing group, while the hydroxylmethyl group is a weakly activating, ortho-, para-directing group. The regioselectivity of the bromination is therefore controlled by the directing effects of both substituents.

-

Experimental Protocol:

-

To a solution of 2-(trifluoromethyl)benzyl alcohol in a suitable solvent (e.g., dichloromethane or acetonitrile), add N-bromosuccinimide (NBS) in portions at 0 °C.

-

The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 5-Bromo-2-(trifluoromethyl)benzyl alcohol.

-

Step 2: Synthesis of 5-Bromo-2-(trifluoromethyl)benzyl Acetate

-

Reaction Principle and Mechanism: This step involves the esterification of the benzylic alcohol. A common method is the reaction with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base or a catalyst.

-

Experimental Protocol:

-

In a typical reaction, a round-bottom flask is charged with 5-Bromo-2-(trifluoromethyl)benzyl alcohol (1 mmol) followed by the addition of acetic anhydride (1.5 mmol).[3][4]

-

The reaction can be performed under solvent-free conditions or in a suitable solvent like dichloromethane.[3][5]

-

A catalytic amount of a Lewis acid (e.g., ZnCl₂) or a solid acid catalyst can be added to accelerate the reaction.[5][6] Alternatively, the reaction can proceed without a catalyst at elevated temperatures (e.g., 60 °C).[3]

-

The reaction mixture is stirred, and the progress is monitored by TLC.

-

Once the reaction is complete, the mixture is diluted with a suitable organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.[4][5]

-

The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 5-Bromo-2-(trifluoromethyl)benzyl acetate.

-

Further purification can be achieved by column chromatography if necessary.

-

Process Optimization and Considerations

-

Reagent Selection:

-

Brominating Agent: While N-bromosuccinimide is a common and effective reagent for this transformation, other brominating agents could be explored.

-

Acetylating Agent: Acetic anhydride is a cost-effective and readily available acetylating agent. Acetyl chloride can also be used, potentially leading to faster reaction times.[5]

-

Catalyst for Acetylation: Various catalysts can be employed for the acetylation step, including Lewis acids like ZnCl₂ and solid acid catalysts.[5][6] Catalyst-free conditions at elevated temperatures are also a viable and greener alternative.[3]

-

-

Reaction Parameter Optimization:

-

Temperature: The bromination reaction is typically carried out at low temperatures to control selectivity. The acetylation can be performed at room temperature with a catalyst or at elevated temperatures without a catalyst.[3][5]

-

Reaction Time: Reaction times should be optimized by monitoring the reaction progress using TLC or GC to ensure complete conversion and minimize the formation of byproducts.

-

Spectroscopic and Analytical Data

The structural confirmation of the final product and intermediates should be performed using standard analytical techniques.

| Compound | ¹H NMR (Expected) | ¹³C NMR (Expected) | Mass Spec (Expected M/z) |

| 5-Bromo-2-(trifluoromethyl)benzyl alcohol | Signals corresponding to aromatic protons, a benzylic CH₂ group, and a hydroxyl proton. | Signals for the trifluoromethyl carbon, aromatic carbons (some showing C-F and C-Br coupling), and the benzylic carbon. | [M]+ corresponding to C₈H₆BrF₃O |

| 5-Bromo-2-(trifluoromethyl)benzyl acetate | Signals for aromatic protons, a benzylic CH₂ group, and a methyl group from the acetate. | Signals for the trifluoromethyl carbon, aromatic carbons, the benzylic carbon, the carbonyl carbon, and the methyl carbon of the acetate. | [M]+ corresponding to C₁₀H₈BrF₃O₂ |

Conclusion

This technical guide outlines a robust and efficient synthetic pathway for the preparation of 5-Bromo-2-(trifluoromethyl)benzyl acetate. The described two-step sequence, involving electrophilic aromatic bromination and esterification, provides a reliable method for accessing this important synthetic intermediate. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis of complex organic molecules for various applications.

References

-

Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions - MDPI. (2019, July 10). Retrieved February 15, 2026, from [Link]

-

Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. (n.d.). Retrieved February 15, 2026, from [Link]

-

Comparison of protocols for the acylation of phenol and benzyl alcohol - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

Acetylation of alcohols, phenols and salicylic acid by heteropoly acids in acetic anhydride: a green and - Semantic Scholar. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

- 1. 5-Bromo-2-(trifluoromethyl)benzyl acetate | 2149591-27-3 [sigmaaldrich.com]

- 2. 5-Bromo-2-(trifluoromethyl)benzyl acetate | 2149591-27-3 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Utilization of 5-Bromo-2-(trifluoromethyl)benzyl Acetate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Molecule Synthesis

5-Bromo-2-(trifluoromethyl)benzyl acetate is a strategically functionalized aromatic compound with significant potential as a building block in modern organic synthesis. Its unique combination of a reactive aryl bromide, an electron-withdrawing trifluoromethyl group, and a protected benzyl alcohol moiety makes it a valuable precursor for the synthesis of a diverse range of complex molecules, particularly in the fields of medicinal chemistry and materials science.

The aryl bromide functionality serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The trifluoromethyl group, a common motif in pharmaceuticals, can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. The benzyl acetate group acts as a stable protecting group for the corresponding benzyl alcohol, which can be readily deprotected to reveal a reactive hydroxyl group for further functionalization. This combination of features allows for a modular and convergent approach to the synthesis of highly substituted and functionalized diarylmethanes and related structures.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The primary application of 5-Bromo-2-(trifluoromethyl)benzyl acetate lies in its participation in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is susceptible to oxidative addition to a low-valent palladium species, initiating a catalytic cycle that results in the formation of a new bond at the 5-position of the benzene ring.

Suzuki-Miyaura Cross-Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds.[1][2] In this context, 5-Bromo-2-(trifluoromethyl)benzyl acetate can be coupled with a variety of aryl and heteroaryl boronic acids or their corresponding esters to generate functionalized diarylmethane derivatives. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aryl bromide, and optimization of reaction conditions is often necessary to achieve high yields.

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura reaction.

-

Palladium Precatalyst: A variety of Pd(0) and Pd(II) sources can be used. Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf) are common choices. For challenging couplings, more sophisticated precatalysts that readily form the active Pd(0) species may be employed.

-

Ligand: The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle. Phosphine ligands such as triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), and more sterically demanding and electron-rich biarylphosphines (e.g., SPhos, XPhos) are frequently used to enhance catalytic activity.

-

Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact the reaction rate and yield.

-

Solvent: The reaction is typically carried out in a mixture of an organic solvent and water, or in an anhydrous polar aprotic solvent. Common solvent systems include toluene/water, dioxane/water, and DMF. The solvent choice influences the solubility of the reagents and the stability of the catalytic species.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-(trifluoromethyl)benzyl Acetate with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 5-bromo-2-(trifluoromethyl)benzyl acetate with phenylboronic acid. Optimization may be required for different boronic acid partners.

Materials:

-

5-Bromo-2-(trifluoromethyl)benzyl acetate

-

Phenylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%)

-

Potassium carbonate (K₂CO₃, 2 equivalents)

-

Toluene

-

Water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask, add 5-bromo-2-(trifluoromethyl)benzyl acetate (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add degassed toluene (5 mL) and degassed water (1 mL) to the flask.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 5-phenyl-2-(trifluoromethyl)benzyl acetate.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Boronic Acid Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 85-95 |

| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 75-85 |

| 4-Cyanophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 70-80 |

| Pyridine-3-boronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 65-75 |

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Deprotection of the Acetate Group

Following the successful cross-coupling reaction, the acetate group can be readily removed to unmask the benzyl alcohol. This hydroxyl group can then be used for further synthetic transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, etherification, or esterification.

Causality in Experimental Design for Deprotection

The choice of deprotection method depends on the overall functionality of the molecule and the desired reaction conditions.

-

Base-Mediated Hydrolysis (Saponification): This is a common and effective method. Bases such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium carbonate (K₂CO₃) in a protic solvent mixture (e.g., THF/methanol/water) are typically used. The reaction is usually performed at room temperature or with gentle heating. Care must be taken if other base-sensitive functional groups are present in the molecule.

-

Acid-Catalyzed Hydrolysis: While less common for simple acetates, acidic conditions can also be employed. However, this method may not be suitable for substrates containing acid-labile groups.

Experimental Protocol: Saponification of 5-Phenyl-2-(trifluoromethyl)benzyl Acetate

This protocol describes a general procedure for the hydrolysis of the acetate group.

Materials:

-

5-Phenyl-2-(trifluoromethyl)benzyl acetate

-

Lithium hydroxide monohydrate (LiOH·H₂O, 2-3 equivalents)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve 5-phenyl-2-(trifluoromethyl)benzyl acetate (1.0 mmol) in a mixture of THF (5 mL), MeOH (2 mL), and water (2 mL) in a round-bottom flask.

-

Add LiOH·H₂O (2.5 mmol) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).

-

Carefully neutralize the reaction mixture with 1 M HCl to pH ~7.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, if necessary, to afford the desired 5-phenyl-2-(trifluoromethyl)benzyl alcohol.

Table 2: Representative Conditions for Acetate Deprotection

| Reagent (equiv.) | Solvent | Temp (°C) | Typical Reaction Time (h) | Notes |

| LiOH·H₂O (2-3) | THF/MeOH/H₂O | rt | 1-4 | Mild and generally high-yielding. |

| K₂CO₃ (3-5) | MeOH/H₂O | rt - 40 | 4-12 | Milder base, may require longer reaction times or gentle heating. |

| NaOH (aq.) | THF or Dioxane | rt | 2-6 | Stronger base, faster reaction but may affect sensitive functional groups. |

Diagram 2: Synthetic Workflow

Sources

Application Note: Optimizing Synthetic Utility of 5-Bromo-2-(trifluoromethyl)benzyl acetate in Medicinal Chemistry

Introduction & Compound Profile

5-Bromo-2-(trifluoromethyl)benzyl acetate is a high-value pharmacophore scaffold used primarily in the synthesis of metabolically stable drug candidates. Its structural trifecta—a reactive aryl bromide, a lipophilic trifluoromethyl group, and a protected benzylic alcohol—offers a versatile entry point for diversifying lead compounds.

This guide addresses the specific challenges of working with this molecule: chemoselectivity . The core objective for the medicinal chemist is often to engage the aryl bromide in cross-coupling reactions without prematurely cleaving the acetate ester, or conversely, to reveal the alcohol cleanly without affecting the halogen.

Compound Snapshot

| Property | Specification |

| CAS Number | 2149591-27-3 |

| Molecular Formula | C₁₀H₈BrF₃O₂ |

| Molecular Weight | 297.07 g/mol |

| Physical State | Viscous liquid or low-melting solid (Ambient storage) |

| Key Hazards | Irritant (Skin/Eye), Potential Lachrymator |

| Electronic Profile | Br is para to CF₃ (activated for oxidative addition); Acetate is ortho to CF₃ (sterically crowded). |

Handling & Stability (Safety First)

Before initiating protocols, users must acknowledge the lachrymatory potential common to benzylic esters and halides.

-

Storage: Store at ambient temperature (15–25°C) in a desiccator. The ester is susceptible to hydrolysis under humid conditions.

-

PPE: Double nitrile gloves and chemical splash goggles are mandatory. All operations must occur within a fume hood.

-

Incompatibility: Avoid strong oxidizers and strong bases (unless hydrolysis is intended).

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Functionalize the aryl ring via the bromine handle while preserving the acetate protecting group. Challenge: Standard Suzuki conditions (aqueous NaOH/KOH) will rapidly hydrolyze the acetate ester. Solution: Use of a mild, non-nucleophilic base (Potassium Phosphate) and a catalyst system optimized for electron-deficient aryl bromides.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Substrate (BTBA) | 1.0 | Electrophile |

| Boronic Acid (R-B(OH)₂) | 1.2 – 1.5 | Nucleophile |

| Pd(dppf)Cl₂ · DCM | 0.03 (3 mol%) | Catalyst (Robust, resists dehalogenation) |

| K₃PO₄ (Tribasic) | 2.0 – 3.0 | Base (Mild, low hydrolysis risk) |

| Solvent System | 1,4-Dioxane / Water (9:1) | Solvent (Promotes solubility) |

Step-by-Step Procedure

-

Setup: Charge a reaction vial with the boronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and Pd(dppf)Cl₂ (3 mol%).

-

Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Addition: Dissolve 5-Bromo-2-(trifluoromethyl)benzyl acetate (1.0 equiv) in 1,4-Dioxane (0.2 M concentration) and add via syringe. Add degassed water (10% v/v relative to dioxane).

-

Reaction: Heat the block to 80°C for 4–6 hours.

-

Note: The CF₃ group at the para position activates the C-Br bond, facilitating rapid oxidative addition. Monitor by TLC/LC-MS to prevent over-reaction.

-

-

Workup: Cool to RT. Dilute with Ethyl Acetate and wash with Water (x2) and Brine (x1). Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc). The acetate group increases Rf difference compared to the free alcohol, simplifying purification.

Protocol B: Controlled Deprotection (Zemplén Transesterification)

Objective: Cleave the acetate to reveal the benzyl alcohol for further oxidation or substitution. Logic: Avoid aqueous LiOH which might be too aggressive if other sensitive groups are present. Anhydrous K₂CO₃ in Methanol provides a mild, equilibrium-driven cleavage.

Step-by-Step Procedure

-

Dissolution: Dissolve the acetate intermediate in Methanol (0.1 M).

-

Catalysis: Add anhydrous K₂CO₃ (0.1 – 0.5 equiv). Stoichiometric base is not required.[1]

-

Execution: Stir at Room Temperature for 30–60 minutes.

-

Monitoring: The disappearance of the carbonyl stretch (~1740 cm⁻¹) in IR or the acetate singlet (~2.1 ppm) in ¹H NMR confirms completion.

-

-

Quench: Add Amberlyst-15 (H+ form) resin or slight excess of dilute HCl to neutralize the base. Filter and concentrate.

Visualized Workflows (Graphviz)

Workflow 1: Strategic Decision Tree

This diagram illustrates the decision logic for processing the scaffold based on the desired final pharmacophore.

Caption: Strategic workflow for divergent synthesis using the BTBA scaffold.

Workflow 2: Mechanistic Insight (Coupling)

Electronic influence of the Trifluoromethyl group on the catalytic cycle.

Caption: The para-CF3 group lowers electron density at the C-Br bond, accelerating oxidative addition.

Quality Control & Troubleshooting

Analytical Parameters

-

¹H NMR (CDCl₃):

-

Acetate Methyl: Singlet ~2.10 ppm.

-

Benzylic CH₂: Singlet ~5.20 ppm. (Note: The CF₃ group may cause slight splitting or broadening due to long-range coupling).

-

Aromatic Region: Look for the specific 1,2,4-substitution pattern. The proton adjacent to the CF₃ will be deshielded.

-

-

¹⁹F NMR:

-

CF₃ Signal: Singlet ~ -63 ppm. Essential for confirming the integrity of the trifluoromethyl group during harsh couplings.

-

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield (Coupling) | Hydrolysis of acetate | Switch base from Carbonate to K₃PO₄ ; Reduce water content. |

| Homocoupling (Ar-Ar) | Oxygen present | Degas solvents more rigorously; Increase catalyst load. |

| No Reaction (Hydrolysis) | Steric hindrance from CF₃ | Heat to 40°C; Switch from K₂CO₃ to LiOH/THF (stronger). |

| Darkening of Rxn | Pd precipitation | Add additional ligand (e.g., dppf or XPhos) to stabilize Pd species. |

References

-

Sigma-Aldrich. (n.d.). 5-Bromo-2-(trifluoromethyl)benzyl acetate Safety Data Sheet. Retrieved from

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (General Suzuki Methodology).

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Catalyst selection for electron-poor aryls).

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Ed. Wiley-Interscience.

-

Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: 5-Fluoro-2-(trifluoromethyl)benzyl bromide. (Analogous handling data). Retrieved from

Sources

Application Note: 5-Bromo-2-(trifluoromethyl)benzyl Acetate as a Versatile Precursor in the Synthesis of Bioactive Molecules

Introduction: The Strategic Value of the 5-Bromo-2-(trifluoromethyl)benzyl Moiety

In modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for optimizing pharmacological profiles. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity for better membrane permeability, and modulate electronic properties to improve binding affinity with biological targets.[1][2] The 5-bromo-2-(trifluoromethyl)benzyl scaffold represents a particularly valuable building block, offering a powerful combination of these benefits with the synthetic versatility of a bromine atom, which serves as an essential handle for carbon-carbon and carbon-heteroatom bond formation, most notably in palladium-catalyzed cross-coupling reactions.

5-Bromo-2-(trifluoromethyl)benzyl acetate is an ideal shelf-stable precursor for accessing this scaffold. The acetate group serves as a protecting group for the more reactive benzyl alcohol, allowing for safe storage and handling. More importantly, it provides a controlled entry point into a diverse range of synthetic pathways. This guide will demonstrate how to efficiently unmask the core alcohol and subsequently transform it into key intermediates for the synthesis of novel ether, amine, and biaryl-containing molecules with potential therapeutic or agrochemical applications.

Physicochemical Properties & Handling

Proper handling and storage are critical for maintaining the integrity of the starting material.

| Property | Value | Reference |

| CAS Number | 2149591-27-3 | [3][4] |

| Molecular Formula | C10H8BrF3O2 | [3] |

| Molecular Weight | 297.07 g/mol | [3] |

| Appearance | Not specified (typically a liquid or low-melting solid) | |

| Storage | Store at ambient temperature, away from strong bases and oxidizing agents. | [3] |

Core Synthetic Strategy: Unveiling the Reactive Alcohol

The primary and most crucial step in utilizing 5-Bromo-2-(trifluoromethyl)benzyl acetate is the hydrolysis of the ester to reveal the benzyl alcohol. This alcohol is the workhorse intermediate for subsequent functionalization.

Caption: Workflow for the deprotection of the acetate precursor.

Protocol 1: Base-Catalyzed Hydrolysis of 5-Bromo-2-(trifluoromethyl)benzyl Acetate

Rationale: This protocol employs potassium carbonate in a methanol/water solvent system. This is a mild and efficient method for saponification that avoids the harsher conditions of strong bases like NaOH, which could lead to side reactions. Methanol acts as a co-solvent to ensure solubility of the organic starting material, while water is necessary for the hydrolysis reaction. The progress can be easily monitored by Thin Layer Chromatography (TLC).

Materials:

-

5-Bromo-2-(trifluoromethyl)benzyl acetate

-

Potassium carbonate (K2CO3)

-

Methanol (MeOH), ACS grade

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask, magnetic stirrer, reflux condenser

-

TLC plates (silica gel 60 F254)

Procedure:

-

To a round-bottom flask, add 5-Bromo-2-(trifluoromethyl)benzyl acetate (1.0 eq).

-

Dissolve the starting material in methanol (approx. 5 mL per 1 g of acetate).

-

Add a solution of potassium carbonate (2.0 eq) dissolved in a minimal amount of deionized water.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent). The disappearance of the starting material spot and the appearance of a more polar product spot (lower Rf) indicates reaction completion.

-

Once complete, remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add ethyl acetate to extract the product. Perform the extraction three times.

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 5-Bromo-2-(trifluoromethyl)benzyl alcohol as a crude product.

-

Purification: The crude product can be purified by silica gel column chromatography if necessary.

Validation: The structure of the resulting alcohol should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data to known literature values or expected shifts.

Applications in the Synthesis of Bioactive Scaffolds

The synthesized 5-Bromo-2-(trifluoromethyl)benzyl alcohol is a launchpad for creating diverse molecular architectures.

Application 1: Synthesis of Novel Ether-Linked Antiviral or Antifungal Agents

The hydroxyl group of the benzyl alcohol is readily alkylated to form ethers, linking the core scaffold to other pharmacologically active moieties. This approach is common in the development of novel antifungal and antiviral agents.

Caption: Synthesis of ether derivatives via O-alkylation.

Protocol 2: O-Alkylation via Williamson Ether Synthesis

Rationale: This protocol uses sodium hydride (NaH), a strong, non-nucleophilic base, to completely deprotonate the alcohol, forming a highly reactive alkoxide. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction. The resulting nucleophilic alkoxide readily displaces a halide from an electrophile (R-X), forming the desired ether linkage.

Materials:

-

5-Bromo-2-(trifluoromethyl)benzyl alcohol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF)

-

Electrophile (e.g., 2-chloromethyl-6-fluoropyridine)

-

Saturated ammonium chloride (NH4Cl) solution

-

Diethyl ether

Procedure:

-

Caution: Perform this reaction under an inert atmosphere (e.g., Nitrogen or Argon) as NaH is water-reactive.

-

To a flame-dried, three-neck flask, add sodium hydride (1.2 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Add anhydrous DMF to the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 5-Bromo-2-(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous DMF. Stir for 30 minutes at 0 °C to allow for complete deprotonation (hydrogen gas evolution will be observed).

-

Add the electrophile (R-X, 1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by slowly adding saturated NH4Cl solution at 0 °C.

-

Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over MgSO4, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography.

Application 2: Synthesis of Amine Derivatives via a Benzyl Bromide Intermediate

For the synthesis of benzylamines, which are common in many CNS-active drugs and insecticides, the alcohol must first be converted to a better leaving group, such as a bromide.[5]

Caption: Workflow for converting the benzyl alcohol to a bioactive amine.

Protocol 3: Conversion to 5-Bromo-2-(trifluoromethyl)benzyl Bromide

Rationale: Phosphorus tribromide (PBr3) is a classic and effective reagent for converting primary alcohols to the corresponding alkyl bromides. The reaction proceeds via an SN2 mechanism and is generally clean with high yields.

Procedure:

-

In a flask under an inert atmosphere, dissolve 5-Bromo-2-(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) or diethyl ether.

-

Cool the solution to 0 °C.

-

Slowly add phosphorus tribromide (PBr3, 0.4 eq) dropwise.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor by TLC until the starting alcohol is consumed.

-

Carefully pour the reaction mixture over ice water to quench the excess PBr3.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over MgSO4.

-

Concentrate in vacuo to yield the crude benzyl bromide, which is often used immediately in the next step without further purification.

Protocol 4: Nucleophilic Substitution with an Amine

Procedure:

-

Dissolve the crude 5-Bromo-2-(trifluoromethyl)benzyl bromide (1.0 eq) in a suitable solvent like acetonitrile or DMF.

-

Add the desired primary or secondary amine (1.5-2.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete by TLC analysis.

-

Work-up involves removing the solvent, partitioning between water and an organic solvent (e.g., EtOAc), washing the organic layer, drying, and concentrating.

-

Purification: The final benzylamine product should be purified by column chromatography or crystallization.

Application 3: Palladium-Catalyzed Suzuki Coupling for Biaryl Scaffolds

The aryl bromide is a perfect handle for Suzuki-Miyaura cross-coupling, a powerful method for constructing biaryl systems found in numerous anticancer and anti-inflammatory drugs.[6]

Protocol 5: Suzuki-Miyaura Cross-Coupling

Rationale: This reaction creates a C-C bond between the aromatic ring of our scaffold and another aryl or heteroaryl group supplied by a boronic acid or ester. A palladium catalyst, such as Pd(PPh3)4, is used to facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination). A base is required to activate the boronic acid.

Materials:

-

5-Bromo-2-(trifluoromethyl)benzyl alcohol (or acetate)

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4) (0.03-0.05 eq)

-

Base (e.g., anhydrous K2CO3 or Cs2CO3) (2.0-3.0 eq)

-

Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

-

To a flask, add the bromo-substrate (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent system (e.g., Dioxane/Water 4:1).

-

Add the palladium catalyst.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

-

Wash the organic layer with water and brine, dry over MgSO4, and concentrate.

-

Purification: Purify via column chromatography to obtain the desired biaryl product.

| Boronic Acid Partner | Potential Bioactivity Class |

| 4-Methoxyphenylboronic acid | Anti-inflammatory, Anticancer |

| Pyridine-3-boronic acid | Kinase Inhibitors, CNS Agents |

| Thiophene-2-boronic acid | Antibacterial, Antifungal[7] |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Hydrolysis (Protocol 1) | Insufficient base or reaction time. | Add more K2CO3, increase reaction time, or gently warm the mixture to 40 °C. |

| Low Yield in Bromination (Protocol 3) | PBr3 is old or has degraded. Alcohol is wet. | Use a fresh bottle of PBr3. Ensure the starting alcohol and solvent are anhydrous. |

| No Reaction in Suzuki Coupling (Protocol 5) | Catalyst has been deactivated (oxidized). Base is not strong enough or is wet. Boronic acid has degraded. | Use fresh catalyst. Degas solvents thoroughly. Use a stronger base like Cs2CO3. Use fresh boronic acid. |

| Formation of Homocoupled Boronic Acid | Reaction temperature is too high. Catalyst loading is too high. | Lower the reaction temperature. Reduce the amount of palladium catalyst. |

Conclusion

5-Bromo-2-(trifluoromethyl)benzyl acetate is a highly valuable and versatile building block for the synthesis of complex bioactive molecules. Its stability allows for convenient storage, while the acetate group provides a controlled entry point for accessing the pivotal benzyl alcohol intermediate. Through straightforward deprotection, functional group interconversion, and powerful palladium-catalyzed cross-coupling reactions, this precursor enables the rapid generation of diverse libraries of ether-, amine-, and biaryl-containing compounds for screening in drug discovery and agrochemical development programs. The protocols and strategic insights provided herein offer a robust framework for leveraging this powerful synthetic tool.

References

- EvitaChem. Buy 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde.

- Mena-Gutiérrez, A. et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.

- Roy, S. et al. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PMC.

- Li, Y. et al. Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. SciELO.

- Shindo-Kano Laboratory. Synthesis of Bioactive compounds.

- Beilstein Journals. Design and synthesis of bioactive molecules.

- Yu, H. et al. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry.

- Unknown Author. Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones.

- Roy, Subrata. "Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents".

- Arshad, M. et al. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. PMC.

- Begum, S. et al. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI.

- Helfen, M. et al. Pharmacomodulation of the Redox-Active Lead Plasmodione: Synthesis of Substituted 2-Benzylnaphthoquinone Derivatives, Antiplasmodial Activities, and Physicochemical Properties. MDPI.

- Sigma-Aldrich. 5-Bromo-2-(trifluoromethyl)benzyl acetate.

- ChemicalBook. 5-Bromo-2-(trifluoromethyl)benzyl acetate.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 5-Bromo-2-(trifluoromethyl)benzyl acetate | 2149591-27-3 [sigmaaldrich.com]

- 4. 5-Bromo-2-(trifluoromethyl)benzyl acetate | 2149591-27-3 [chemicalbook.com]

- 5. scielo.br [scielo.br]

- 6. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

derivatization of 5-Bromo-2-(trifluoromethyl)benzyl acetate for agrochemical research

Strategic Significance of the Scaffold

In modern agrochemical discovery, 5-Bromo-2-(trifluoromethyl)benzyl acetate represents a high-value "privileged structure." Its utility stems from three distinct chemical features that address common failure modes in pesticide development (metabolic instability and poor bioavailability):

-

The Trifluoromethyl (

) Group: Located at the ortho position relative to the benzylic chain, this group imparts significant lipophilicity ( -

The 5-Bromo Handle: A versatile point for palladium-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig), allowing for the rapid construction of biaryl libraries common in SDHI (Succinate Dehydrogenase Inhibitor) fungicides.

-

The Acetate Mask: The acetate ester serves as a robust protecting group for the benzylic alcohol. Unlike the free alcohol or the reactive benzyl halide, the acetate is shelf-stable, preventing premature oxidation or polymerization during storage.

Reaction Pathway & Logic Map

The following workflow illustrates the two primary divergent routes for processing this scaffold: Route A (Deprotection First) and Route B (Coupling First).

Caption: Divergent synthesis map. Route A prioritizes side-chain modification; Route B prioritizes core scaffold extension via cross-coupling.

Module 1: Activation (Hydrolysis Protocol)

Objective: Unmask the latent hydroxyl group to generate 5-Bromo-2-(trifluoromethyl)benzyl alcohol. Rationale: While the acetate is stable, the alcohol is the necessary nucleophile for ether synthesis or the precursor for benzyl halides.

Protocol: Zemplén Transesterification

This method is preferred over acidic hydrolysis to avoid potential migration of the bromine or degradation of the

Reagents:

-

Substrate: 5-Bromo-2-(trifluoromethyl)benzyl acetate (

equiv) -

Solvent: Methanol (anhydrous preferred)

-

Base: Potassium Carbonate (

,

Step-by-Step:

-

Dissolution: Dissolve

of the acetate in -

Catalysis: Add

( -

Reaction: Stir at room temperature (

) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The acetate spot ( -

Quench: Add Amberlyst-15 (acidic resin) until pH is neutral, or add a stoichiometric amount of acetic acid.

-

Workup: Filter off the resin/salts and concentrate the methanol in vacuo.

-

Purification: Usually not required. If necessary, recrystallize from Hexane/

.

Data Validation:

| Parameter | Expected Value | Notes |

|---|---|---|

| Yield | >95% | Quantitative conversion is typical. |

|

Module 2: Scaffold Extension (Suzuki-Miyaura Coupling)

Objective: Couple an aryl boronic acid to the 5-position.

Rationale: The 2-

Protocol: High-Throughput Compatible Coupling

Route Selection: We perform this on the Acetate (Route B) to prevent the free alcohol from poisoning the catalyst or participating in side reactions.

Reagents:

-

Substrate: 5-Bromo-2-(trifluoromethyl)benzyl acetate (

equiv) -

Boronic Acid: Aryl-B(OH)

( -

Catalyst:

( -

Base:

( -

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step:

-

Inerting: Charge a reaction vial with the substrate, boronic acid, base, and catalyst. Seal and purge with Nitrogen/Argon for 5 minutes.

-

Solvation: Add degassed Dioxane/Water mixture via syringe.

-

Heating: Heat to

for 4–12 hours. -

Workup: Cool to RT. Dilute with Ethyl Acetate, wash with water and brine.[1] Dry over

. -

Purification: Silica gel chromatography.

Mechanism & Troubleshooting (DOT Visualization):

Caption: Catalytic cycle emphasizing the electronic benefit of the CF3 group on Oxidative Addition.

Module 3: Reactive Handle Generation (Bromination)

Objective: Convert the alcohol (from Module 1) to 5-Bromo-2-(trifluoromethyl)benzyl bromide. Application: This benzyl bromide is a potent electrophile for creating SDHI Fungicide pharmacophores (e.g., alkylating pyrazole-carboxamides).

Safety Warning: Benzyl bromides are potent lachrymators (tear gas agents). Handle only in a fume hood.

Protocol:

-

Setup: Dissolve the alcohol (

equiv) in anhydrous DCM at -

Reagent: Add

(-

Note: The stoichiometry is 0.4 because

has 3 available bromines, but we use a slight excess to drive completion.

-

-

Reaction: Stir at

for 1 hour, then warm to RT for 1 hour. -

Quench: Carefully pour into ice water (exothermic).

-

Isolation: Extract with DCM. Wash with

(aq) to remove phosphorous acid byproducts.

Agrochemical Case Study: Designing an SDHI Mimic

Context: Succinate Dehydrogenase Inhibitors (SDHIs) often feature a lipophilic "tail" connected to a pyrazole core. Our scaffold provides the ideal "tail."

Experimental Workflow:

-

Start: 5-Bromo-2-(trifluoromethyl)benzyl alcohol.

-

Step A (Coupling): Suzuki coupling with 4-chlorophenylboronic acid to extend the lipophilic reach.

-

Result: 4'-chloro-4-(trifluoromethyl)-[1,1'-biphenyl]-3-yl methanol.

-

-

Step B (Activation): Convert methanol to benzyl chloride (using

). -

Step C (Pharmacophore Attachment): Nucleophilic attack by a pyrazole-4-carboxamide anion onto the benzyl chloride.

-

Outcome: A novel SDHI candidate with a trifluoromethyl-biphenyl tail, optimized for membrane permeability.

-

Comparative Data (Hypothetical vs. Standard):

| Feature | Standard Benzyl | 2-CF3-Benzyl (Our Scaffold) | Impact |

| LogP | 3.2 | 4.1 | Increased rainfastness and leaf penetration. |

| Metabolic Stability | Low (Benzylic oxidation) | High | |

| Melting Point | Lower MP often aids formulation (EC/SC). |

References

-

Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

BenchChem. (2025).[2][3][4] Application Notes: The Role of Trifluoromethylphenyl Compounds in Modern Agrochemicals.

-

Bioisosteres in Agrochemicals. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.

-

Sigma-Aldrich (Merck). (2023). Palladium-Catalyzed Cross-Coupling Reaction Protocols.

Sources

Troubleshooting & Optimization

optimization of reaction conditions for 5-Bromo-2-(trifluoromethyl)benzyl acetate

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and optimization of 5-Bromo-2-(trifluoromethyl)benzyl acetate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific esterification reaction. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable, high-yield results.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 5-Bromo-2-(trifluoromethyl)benzyl acetate in a direct question-and-answer format.

Issue: Low or No Product Yield

Q1: My reaction has run for the recommended time, but TLC analysis shows a significant amount of unreacted 5-Bromo-2-(trifluoromethyl)benzyl alcohol. What are the likely causes?

A1: Incomplete conversion is a common challenge in esterification reactions. Several factors, often related to reaction equilibrium or kinetics, can be responsible:

-

Insufficiently Reactive Acetylating Agent: While acetic anhydride is commonly used, the starting alcohol in this case—5-Bromo-2-(trifluoromethyl)benzyl alcohol—is electronically deactivated. The potent electron-withdrawing trifluoromethyl group at the ortho position reduces the nucleophilicity of the benzylic alcohol, making the reaction sluggish.[1]

-

Presence of Moisture: Acylating agents like acetyl chloride and acetic anhydride react readily with water. Any moisture in your glassware, solvent, or starting materials will consume the reagent and reduce the yield.[2]

-

Inadequate Catalyst or Base: For less reactive alcohols, a simple acid catalyst may not be sufficient. A base is often crucial. It acts as a scavenger for the acid byproduct (HCl or acetic acid), which can otherwise inhibit the reaction or create an unfavorable equilibrium.[3][4] Certain bases can also act as nucleophilic catalysts.

-

Sub-optimal Temperature: The reaction may require more thermal energy to overcome the activation barrier, especially with a deactivated substrate. Room temperature may be insufficient.

Q2: I've confirmed my reagents are anhydrous and used a slight excess of acetic anhydride, but my yield is still below 50%. How can I drive the reaction to completion?

A2: To improve yield with this specific substrate, a more forceful approach is needed. Consider the following strategies:

-

Switch to a More Reactive Acylating Agent: Use acetyl chloride instead of acetic anhydride. Acetyl chloride is significantly more electrophilic and will react more readily with the deactivated alcohol.

-

Incorporate a Stoichiometric Amount of a Tertiary Amine Base: The use of a base like pyridine or triethylamine (TEA) is highly recommended. The base serves two critical functions:

-

Acid Scavenging: It neutralizes the HCl byproduct generated when using acetyl chloride, preventing it from protonating the starting alcohol (making it non-nucleophilic) and driving the reaction forward according to Le Châtelier's principle.[3][4][5]

-

Nucleophilic Catalysis (with Pyridine or DMAP): Pyridine can act as a nucleophilic catalyst by reacting with the acylating agent to form a highly reactive acetylpyridinium intermediate, which is then more readily attacked by the alcohol. A catalytic amount of 4-Dimethylaminopyridine (DMAP) is often added alongside TEA for this purpose.

-

-

Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the reaction rate.[6] However, monitor for side reactions, as excessive heat can sometimes lead to decomposition or byproduct formation.

Below is a workflow to diagnose and resolve low-yield issues.

Caption: Troubleshooting workflow for low reaction yield.

Issue: Formation of Side Products/Impurities

Q3: My crude NMR shows my desired product, but also several other aromatic signals. What are the likely side products?

A3: While the acetylation itself is generally clean, impurities can arise from several sources:

-

Dimerization/Self-Condensation: In strongly acidic conditions (e.g., using a Brønsted acid catalyst without a scavenger), benzylic alcohols can eliminate water to form a stabilized benzylic carbocation. This cation can then undergo Friedel-Crafts-type alkylation with another molecule of the starting material or product, leading to diarylmethane impurities.[7] Using a base like pyridine minimizes this risk by preventing the buildup of strong acid.

-

Decomposition of Starting Material: If the reaction is heated too aggressively or for too long, especially under harsh conditions, degradation of the trifluoromethyl or bromo-substituted aromatic ring can occur.

-

Impurity from Workup: During an aqueous workup, if the base is not fully quenched or removed, it can potentially catalyze the hydrolysis of the ester product back to the starting alcohol, especially if the mixture is heated or left for an extended period.

Q4: How can I minimize impurity formation and simplify purification?

A4: A well-controlled reaction is the key to a clean product.

-

Control the Temperature: Start the reaction at 0 °C, especially during the addition of a highly reactive reagent like acetyl chloride. Allow it to warm to room temperature slowly. Only apply heat if the reaction is confirmed to be stalled by TLC.

-

Use a Non-Nucleophilic Base if Necessary: If you suspect the base is causing issues, consider a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA). It is an effective acid scavenger but is too sterically hindered to act as a nucleophilic catalyst, which can sometimes simplify the reaction profile.[3][4]

-

Perform an Efficient Workup: After the reaction is complete, quench it with water or a saturated solution of NH₄Cl. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove amine bases, followed by a mild base (e.g., saturated NaHCO₃) to remove excess acetic acid, and finally with brine to remove residual water.

-

Purification: Flash column chromatography on silica gel is typically effective for removing baseline impurities and any remaining starting alcohol. A gradient elution system, such as 1-20% ethyl acetate in hexanes, should provide good separation.

Frequently Asked Questions (FAQs)

Q1: Which acetylation conditions are recommended for 5-Bromo-2-(trifluoromethyl)benzyl alcohol?

A1: Based on the electronic properties of the substrate, we recommend starting with more robust conditions than those used for simple benzyl alcohol. The following table summarizes recommended starting points for optimization.

| Parameter | Condition A (Standard) | Condition B (High-Reactivity) | Rationale |

| Acylating Agent | Acetic Anhydride (1.5 eq) | Acetyl Chloride (1.2 eq) | Acetyl chloride is more electrophilic, better for deactivated alcohols. |

| Base | Pyridine (as solvent) | Triethylamine (1.5 eq) + DMAP (0.1 eq) | Pyridine acts as solvent and catalyst; TEA/DMAP is a potent non-solvent catalytic system.[3][4] |

| Solvent | Pyridine | Dichloromethane (DCM) or Acetonitrile (MeCN) | Aprotic solvents are ideal. Pyridine serves a dual role. |

| Temperature | 0 °C to 60 °C | 0 °C to RT | Start cold with acetyl chloride due to its high reactivity. |

| Time | 4-24 hours | 1-6 hours | The more reactive system should require significantly less time. |

Q2: How do I properly monitor the reaction's progress?

A2: Thin-Layer Chromatography (TLC) is the most effective method. Use a silica gel plate and an eluent system like 20% ethyl acetate in hexanes. The starting alcohol is more polar and will have a lower Rf value than the less polar ester product. Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane). The reaction is complete when the starting material spot has been completely consumed.

Q3: What is the general mechanism for the base-mediated acetylation of this alcohol?

A3: The reaction proceeds via a nucleophilic acyl substitution. The diagram below illustrates the generally accepted pathway when using a base like pyridine.

Caption: General mechanism for pyridine-catalyzed acetylation.

Experimental Protocol: Optimized Synthesis

This protocol is a robust starting point for the synthesis of 5-Bromo-2-(trifluoromethyl)benzyl acetate.

Materials:

-

5-Bromo-2-(trifluoromethyl)benzyl alcohol

-

Acetyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (HPLC grade)

Procedure:

-

Setup: To a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-Bromo-2-(trifluoromethyl)benzyl alcohol (1.0 eq).

-

Dissolution: Dissolve the alcohol in anhydrous pyridine (if using as solvent) or anhydrous DCM. Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution. Ensure the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

-

Monitoring: Monitor the reaction progress by TLC every hour. The reaction is typically complete within 1-4 hours. If the reaction stalls, it can be gently heated to 40 °C.

-

Workup: Once the starting material is consumed, cool the reaction mixture back to 0 °C and cautiously quench by adding deionized water. Transfer the mixture to a separatory funnel and dilute with DCM.

-

Washing: Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). The NaHCO₃ wash will neutralize any remaining acid and should be done carefully to vent any CO₂ gas produced.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 15%).

-

Analysis: Combine the pure fractions (as determined by TLC) and remove the solvent in vacuo to yield 5-Bromo-2-(trifluoromethyl)benzyl acetate as a pure product. Confirm identity and purity using ¹H NMR, ¹³C NMR, and MS analysis.

References

- Benchchem. (n.d.). Troubleshooting low yield in Fischer esterification of nitrobenzoic acid.

- Tsai, A. (2020). What factors may influence the yield of an ester? Quora.

- Esterification Lab Answers. (n.d.).

- van der Zwan, K. P., de Waal, B., Vugs, B., Rutjes, F. P. J. T., van Hest, J. C. M., & van Bentum, P. J. M. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Journal of the American Chemical Society.

- van der Zwan, K. P., de Waal, B., Vugs, B., Rutjes, F. P. J. T., van Hest, J. C. M., & van Bentum, P. J. M. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Journal of the American Chemical Society, 141(12), 4919-4926.

- holysitkit. (2024). Esterification not Working (Separation). Reddit.

- JoVE. (2020). Esterification. JoVE Lab Manual Chemistry.

- Hongjie, L., & Zhang, L. (2013). An overview on synthetic methods of benzyl acetate. European Chemical Bulletin, 2(5), 272-274.

- Babu, B. S., & Prasad, P. S. S. (2014). Acetylation of alcohols, phenols, amines, and thiols under catalyst-and solvent-free conditions. ResearchGate.

- Ladd, A. L., & Gribble, G. W. (2018). Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. Biomedical Journal of Scientific & Technical Research, 12(3).

- Bennett, C. S. (2017). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. PMC.

Sources

- 1. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Video: Esterification - Prep [jove.com]

- 6. researchgate.net [researchgate.net]

- 7. biomedres.us [biomedres.us]

monitoring the progress of reactions involving 5-Bromo-2-(trifluoromethyl)benzyl acetate

Welcome to the technical support center for researchers utilizing 5-Bromo-2-(trifluoromethyl)benzyl acetate in their synthetic workflows. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed to provide practical, field-proven insights to help you monitor reaction progress effectively, diagnose common issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

General Reaction Monitoring

Q1: What are the primary analytical techniques for monitoring reactions with 5-Bromo-2-(trifluoromethyl)benzyl acetate?

The choice of technique depends on the reaction type, available equipment, and the level of detail required. The most common and effective methods are:

-

Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of reaction completion. It's fast, inexpensive, and shows the disappearance of starting materials and the appearance of products.[1][2]

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting material and formation of products and byproducts. It is highly sensitive and reproducible, making it excellent for kinetic studies and purity analysis.[3][4][5][6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It offers excellent separation and provides mass information for peak identification, which is invaluable for identifying unknown byproducts.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information in real-time or on quenched aliquots. ¹H NMR is particularly useful for tracking the conversion of specific functional groups.[9][10][11][12]

Technique-Specific Troubleshooting

Q2: I'm having trouble visualizing my spots on a TLC plate. What am I doing wrong?

This is a common issue, but fortunately, 5-Bromo-2-(trifluoromethyl)benzyl acetate and many of its derivatives are straightforward to visualize.

-

Primary Method - UV Light: The bromo- and trifluoromethyl-substituted benzene ring is highly UV-active. Visualization under short-wave UV light (254 nm) should be your first choice.[2][13] The compound will appear as a dark spot on the fluorescent green background of the TLC plate.[13][14] If you don't see a spot, your compound may not have eluted from the origin or may be too dilute.

-

Staining - Iodine: If UV is not sufficiently sensitive or for compounds that are not UV-active, an iodine chamber is an excellent second option. Iodine vapor complexes with aromatic compounds, revealing them as yellow-brown spots.[13][15]

-

Staining - Permanganate Dip: A potassium permanganate (KMnO₄) stain is useful if your reaction involves oxidation or reduction. For example, if you are hydrolyzing the acetate to a benzyl alcohol, the alcohol product will react readily with the permanganate stain (appearing as a yellow spot on a purple background), while the starting acetate will be much less reactive.[14][16]

Q3: My HPLC chromatogram shows broad or tailing peaks for my compound. How can I improve the peak shape?

Poor peak shape in HPLC can compromise resolution and quantification. Here are the likely causes and solutions:

-

Inappropriate Mobile Phase pH: Although your specific compound lacks a highly acidic or basic group, byproducts or other reaction components might. Ensure the mobile phase pH is compatible with all components.

-

Column Overload: Injecting too concentrated a sample is a frequent cause of peak broadening.[17] Dilute your sample and re-inject.

-

Secondary Interactions: The trifluoromethyl group can sometimes have secondary interactions with the silica backbone of the C18 column. Adding a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase can sharpen peaks by suppressing these interactions.

-

Contamination: A contaminated guard column or column inlet frit can lead to distorted peaks. Try flushing the column or replacing the guard column.

Q4: Can I use GC-MS to monitor my reaction? What are the potential pitfalls?

Yes, GC-MS is a powerful tool, especially for identifying byproducts.[8] Benzyl acetate itself is amenable to GC analysis.[18] However, be aware of these potential issues:

-

Thermal Instability: While the starting material is likely stable, some products or intermediates may degrade at the high temperatures of the GC injection port. This can lead to an inaccurate representation of the reaction mixture.

-

Column Choice: A standard non-polar column (e.g., DB-5MS) is a good starting point for separating aromatic compounds.[7]

-

Derivatization: If your product is non-volatile (e.g., a carboxylic acid from over-oxidation), you may need to derivatize the sample to make it amenable to GC analysis.

Q5: When using ¹H NMR, which proton signals are the most diagnostic for monitoring reaction progress?

¹H NMR provides unambiguous structural data. For 5-Bromo-2-(trifluoromethyl)benzyl acetate, focus on these key signals:

-

Acetate Methyl Protons (-OCOCH₃): This will be a sharp singlet around δ 2.1 ppm. Its disappearance is a clear indicator of reactions involving the acetate group (e.g., hydrolysis).[10][11]

-

Benzylic Protons (-CH₂-): This singlet, typically around δ 5.1-5.3 ppm, is very sensitive to changes at the benzylic position or on the aromatic ring. A shift in this signal is a reliable indicator that a reaction has occurred.

-

Aromatic Protons: The signals in the aromatic region (δ 7.0-8.0 ppm) will change pattern and chemical shift significantly in reactions that alter the ring's substitution, such as Suzuki or Buchwald-Hartwig couplings.

Reaction-Specific Troubleshooting

Q6: My Suzuki coupling reaction is stalled. The TLC shows only starting material. What should I check first?

Suzuki couplings can be complex, but troubleshooting can be systematic.[19]

-

Catalyst Activity: Is your palladium catalyst active? Pd(PPh₃)₄ can degrade on storage. Consider using a fresh batch or a more robust pre-catalyst. The reaction mixture turning black is often normal and indicates the formation of Pd(0) nanoparticles.[20]

-

Base and Solvent: The choice of base is critical. For substrates with ester groups, strong aqueous bases (like NaOH or K₂CO₃ in water) can cause premature hydrolysis of the acetate.[21] Try using a milder, non-aqueous base like potassium fluoride (KF) or potassium phosphate (K₃PO₄) in a solvent like DMF or 1,4-dioxane.[21][22] A small amount of water may be necessary for anhydrous couplings with K₃PO₄ to function correctly.[20]

-

Boronic Acid Quality: Boronic acids can degrade over time through dehydration (forming boroxines) or protodeboronation.[21] Use fresh, high-quality boronic acid or consider converting it to a more stable trifluoroborate salt or boronate ester (e.g., a BPin derivative).[20]

-

Oxygen: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst.

Methodologies & Protocols

Protocol 1: Standard TLC Monitoring Workflow

This protocol outlines a reliable method for tracking reaction progress using TLC.[1]

-

Preparation:

-

Prepare a developing chamber with a suitable eluent system. A good starting point for this class of compounds is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 Hexanes:EtOAc).[1][23]

-

Cut a silica gel plate (with fluorescent indicator F₂₅₄) to the desired size.[14] Lightly draw an origin line with a pencil about 1 cm from the bottom.

-

-

Spotting:

-

Prepare dilute solutions of your starting material (SM), co-spot (a mix of SM and reaction mixture), and the reaction mixture (RM) in a volatile solvent like ethyl acetate.

-

Using a capillary tube, spot each solution on the origin line in separate lanes. The co-spot lane is crucial for unambiguously identifying the starting material spot in the reaction mixture.

-

-

Development:

-

Place the TLC plate in the chamber, ensuring the eluent level is below the origin line.[2] Cover the chamber.

-

Allow the eluent to rise until it is about 1 cm from the top of the plate.

-

-

Visualization & Interpretation:

-

Remove the plate and immediately mark the solvent front with a pencil.[2]

-

Allow the plate to dry completely.

-

Visualize under a 254 nm UV lamp and circle any dark spots with a pencil.[2][13]

-

Assess the relative intensity of the spots. A successful reaction will show the SM spot diminishing in the RM lane and a new product spot appearing.

-

Protocol 2: General HPLC Method for Reaction Analysis

This protocol provides a starting point for developing a quantitative HPLC method.

-

System Setup:

-

Column: Use a standard reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5]

-